REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[O-:8][C:9]#[N:10].CN([S+](N(C)C)N(C)C)C.CCOCC>C(#N)C>[CH2:2]([N:10]=[C:9]=[O:8])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCC
|
Name
|
tris(dimethylamino)sulfonium cyanate
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.CN(C)[S+](N(C)C)N(C)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
DISSOLUTION
|
Details
|
dissolved salts
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
DISTILLATION
|
Details
|
Distillation of the filtrate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.16 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |